
Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate” is a chemical compound with the molecular weight of 339.41 . It is a pale yellow crystalline powder .
Synthesis Analysis
This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs . The synthesis involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-thiophenecarboxylate . The InChI code is 1S/C19H17NO3S/c1-22-19(21)18-16(20)11-17(24-18)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11H,12,20H2,1H3 .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
This compound has a melting point of 155-162°C .Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate, have shown promise in anticancer research. A study highlighted the synthesis and evaluation of thiophene derivatives as EGFR kinase inhibitors and their antiproliferative activities against various human cancer cell lines . These compounds target specific pathways involved in cancer cell proliferation, making them potential candidates for cancer therapy.
Antimicrobial Properties
The antimicrobial properties of thiophene compounds are well-documented. Research has demonstrated that certain thiophene derivatives exhibit significant activity against a range of microbial pathogens . This includes both antibacterial and antifungal effects, which are crucial in the development of new antibiotics and antifungals.
Anti-inflammatory Uses
Thiophene derivatives are known to possess anti-inflammatory properties. They can be designed to modulate biological pathways that lead to inflammation, providing a therapeutic approach for treating various inflammatory diseases . This application is particularly relevant given the increasing prevalence of chronic inflammatory conditions.
Kinase Inhibition
Kinases are enzymes that play a vital role in signal transduction within cells. Thiophene derivatives have been used to inhibit kinase activity, which is a significant area of research for treating diseases like cancer, where abnormal kinase activity is a common feature . Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate could be a part of this research, contributing to the development of kinase inhibitors.
Organic Semiconductors
In the field of material science, thiophene derivatives are utilized for their electronic properties. They serve as organic semiconductors, which are essential for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The unique structure of thiophene-based compounds makes them suitable for these applications.
Corrosion Inhibitors
The industrial application of thiophene derivatives as corrosion inhibitors is another significant area. These compounds can protect metals and alloys from corrosion, which is a major concern in various industries . The effectiveness of thiophene compounds in this application could lead to more durable and long-lasting materials.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-amino-5-(4-phenylmethoxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-22-19(21)18-16(20)11-17(24-18)14-7-9-15(10-8-14)23-12-13-5-3-2-4-6-13/h2-11H,12,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYASTXYWDVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2558652.png)
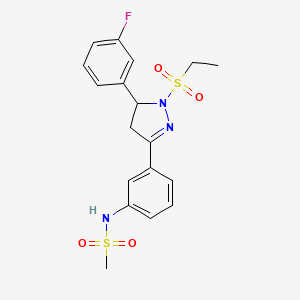
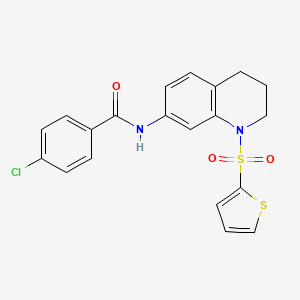
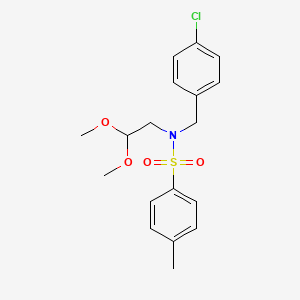

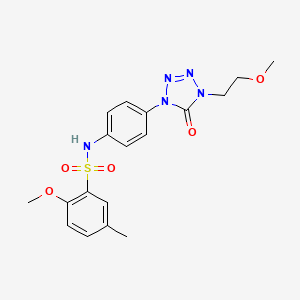
![N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2558663.png)
![N-(cyanomethyl)-3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-N-propylpropanamide](/img/structure/B2558664.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2558666.png)
![3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2558668.png)
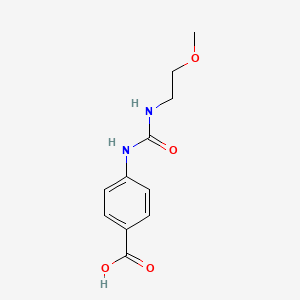
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(naphthalen-2-yloxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2558670.png)
![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2558671.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2558672.png)